molecular formula C7H5ClN2O B571797 4-Chloro-2-methylfuro[3,2-d]pyrimidine CAS No. 1245647-59-9

4-Chloro-2-methylfuro[3,2-d]pyrimidine

Cat. No. B571797
M. Wt: 168.58
InChI Key: MPVLBSMISKCDFA-UHFFFAOYSA-N
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Description

4-Chloro-2-methylfuro[3,2-d]pyrimidine is a compound with the CAS Number: 1245647-59-9 . It has a molecular weight of 168.58 . It is a white crystalline solid, soluble in organic solvents . It is valuable in the synthesis of complex organic compounds .


Synthesis Analysis

The synthesis of pyrimidine derivatives involves various reactions. One method involves a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization using direct β-C (sp3)–H functionalization of saturated ketones followed by annulation with amidines . Another method involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group of compound 12 .


Molecular Structure Analysis

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The structure of 4-Chloro-2-methylfuro[3,2-d]pyrimidine includes a furo[3,2-d]pyrimidine core with a chlorine atom at the 4-position and a methyl group at the 2-position .


Physical And Chemical Properties Analysis

4-Chloro-2-methylfuro[3,2-d]pyrimidine is a white crystalline solid . It is soluble in organic solvents . It has a molecular weight of 168.58 .

Scientific Research Applications

1. Anti-inflammatory Applications

  • Summary of Application : Pyrimidines display a range of pharmacological effects including anti-inflammatory activities. Their anti-inflammatory effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
  • Methods of Application : Numerous methods for the synthesis of pyrimidines are described in the literature . The specific methods for “4-Chloro-2-methylfuro[3,2-d]pyrimidine” are not mentioned.
  • Results or Outcomes : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

2. Protein Kinase Inhibitors for Cancer Treatment

  • Summary of Application : Pyrimidine and its fused derivatives exert their anticancer potential through different action mechanisms; one of these mechanisms is inhibiting protein kinases that are considered as essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

3. Antioxidant Applications

  • Summary of Application : Pyrimidines display a range of pharmacological effects including antioxidant activities .
  • Methods of Application : Numerous methods for the synthesis of pyrimidines are described in the literature . The specific methods for “4-Chloro-2-methylfuro[3,2-d]pyrimidine” are not mentioned.
  • Results or Outcomes : Literature studies reveal that a large number of pyrimidines exhibit potent antioxidant effects .

4. Antiviral Applications

  • Summary of Application : Pyrimidines display a range of pharmacological effects including antiviral activities .
  • Methods of Application : Numerous methods for the synthesis of pyrimidines are described in the literature . The specific methods for “4-Chloro-2-methylfuro[3,2-d]pyrimidine” are not mentioned.
  • Results or Outcomes : Literature studies reveal that a large number of pyrimidines exhibit potent antiviral effects .

5. NF-κB and AP-1 Inhibitors

  • Summary of Application : Certain 2-chloro-4-(trifluoromethyl)pyrimidine-5-N-(3′,5′-bis(trifluoromethyl)phenyl) carboxamides were recognized as NF-κB and AP-1 inhibitors .

6. Anaplastic Lymphoma Kinase (ALK) Inhibitors

  • Summary of Application : A group of investigators designed and synthesized a new series of pyrimidine derivatives as anaplastic lymphoma kinase (ALK) inhibitors with antiproliferative potential .
  • Results or Outcomes : From this series, a compound exhibited better ALK inhibitory activity and antiproliferative potential than the reference compound .

Safety And Hazards

4-Chloro-2-methylfuro[3,2-d]pyrimidine has low toxicity but can cause irritation . Proper safety precautions should be taken during production, storage, transportation, and usage to prevent contact, inhalation, and fire hazards .

properties

IUPAC Name

4-chloro-2-methylfuro[3,2-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O/c1-4-9-5-2-3-11-6(5)7(8)10-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPVLBSMISKCDFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=N1)Cl)OC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-methylfuro[3,2-d]pyrimidine

Citations

For This Compound
1
Citations
R Pavana - 2014 - dsc.duq.edu
This dissertation describes the design, synthesis and biological evaluation of pyrimidine fused heterocycles as single agents with combination chemotherapy potential. Major limitations …
Number of citations: 3 dsc.duq.edu

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